Cas no 926-39-6 (2-Aminoethyl hydrogen sulfate)

2-Aminoethyl hydrogen sulfate structure
2-Aminoethyl hydrogen sulfate structure
Product name:2-Aminoethyl hydrogen sulfate
CAS No:926-39-6
MF:C2H7NO4S
MW:141.146279573441
MDL:MFCD00008179
CID:805275
PubChem ID:70223

2-Aminoethyl hydrogen sulfate Chemical and Physical Properties

Names and Identifiers

    • 2-Aminoethyl hydrogen sulfate
    • Sulfuric Acid Mono(2-Aminoethyl) Ester
    • 2-Aminoethyl hyorogen sulfate
    • 2-AMINOETHYL SULFATE
    • Ethanol, 2-amino-,1-(hydrogen sulfate)
    • Ethanol, 2-amino-, hydrogen sulfate (7CI)
    • Ethanol, 2-amino-, hydrogen sulfate (ester) (8CI, 9CI)
    • Ethanol, 2-amino-, sulfate (6CI)
    • (2-Aminoethoxy)sulfonic acid
    • 2-Aminoethanol hydrogen sulfate (ester)
    • 2-Aminoethyl sulfuric acid
    • 2-Azaniumylethyl sulfate
    • Ethanolamine O-sulfate
    • Ethanolamine sulfate
    • Mono(2-aminoethyl) sulfate
    • NSC 204188
    • NSC 3532
    • WAS-34
    • MDL: MFCD00008179
    • Inchi: 1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)
    • InChI Key: WSYUEVRAMDSJKL-UHFFFAOYSA-N
    • SMILES: O=S(OCCN)(O)=O

Computed Properties

  • Exact Mass: 141.01000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -4.1

Experimental Properties

  • Color/Form: White crystalline powder. Non corrosive.
  • Density: 1.344 (estimate)
  • Melting Point: 279°C(dec.)(lit.)
  • Refractive Index: 1.5130 (estimate)
  • Water Partition Coefficient: almost transparency
  • PSA: 98.00000
  • LogP: 0.54560
  • Solubility: Soluble in water, insoluble in most organic solvents.

2-Aminoethyl hydrogen sulfate Security Information

2-Aminoethyl hydrogen sulfate Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Aminoethyl hydrogen sulfate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
S0445-25g
2-Aminoethyl hydrogen sulfate
926-39-6 98.0%(T)
25g
¥290.0 2022-06-10
Cooke Chemical
A0862712-25G
2-Aminoethyl Hydrogen Sulfate
926-39-6 >98.0%(T)
25g
RMB 118.40 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129867-25g
2-Aminoethyl hydrogen sulfate
926-39-6 98%
25g
¥41.00 2024-04-25
TRC
A609545-250000mg
2-Aminoethyl Sulfate
926-39-6
250g
$ 442.00 2023-04-19
Enamine
EN300-81510-25.0g
(2-aminoethoxy)sulfonic acid
926-39-6 95%
25.0g
$58.0 2023-07-09
Enamine
EN300-81510-50.0g
(2-aminoethoxy)sulfonic acid
926-39-6 95%
50.0g
$94.0 2023-07-09
Life Chemicals
F0001-2229-2.5g
2-Aminoethyl hydrogen sulfate
926-39-6 95%+
2.5g
$40.0 2023-09-07
Fluorochem
226245-500g
2-Aminoethyl hydrogen sulfate
926-39-6 97%
500g
£104.00 2022-02-28
Enamine
EN300-81510-0.05g
(2-aminoethoxy)sulfonic acid
926-39-6 95%
0.05g
$19.0 2023-09-02
Enamine
EN300-81510-100.0g
(2-aminoethoxy)sulfonic acid
926-39-6 95%
100.0g
$172.0 2023-07-09

2-Aminoethyl hydrogen sulfate Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 min, 5 °C; 20 min, 5 °C
Reference
Process for the preparation of aziridine crosslinking agent
, China, , ,

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis and physicochemical and antimicrobial properties of 2-(2-hydroxyalkylamino)ethanesulfonic acids
Kanetani, Fujio; Tanaka, Tadashi; Nakano, Shinji; Negoro, Kenji, Nippon Kagaku Kaishi, 1982, (5), 824-9

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  0 - 10 °C; 1 h, 0 - 10 °C; reflux
Reference
Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activities
Li, Hong-xin; Chen, Xiao-tao; Xu, Liang-zhong, Chemical Research in Chinese Universities, 2011, 27(3), 431-434

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  10 °C
Reference
Method for preparing granular ethanolamine sulfate ester crystal by adding habit modifier and seed crystal slurry
, China, , ,

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, rt
Reference
Process for making biobased products from sugars
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis of taurine by esterification of ethanolamine
Tang, Hong-ke; Chen, Jun-zhi; Ma, Yu; Zou, Xiang-long, Shiyou Huagong, 2002, 31(4), 279-282

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  1 h, 40 °C; 30 min, 40 °C
Reference
Method for synthesizing 2-aminoethanol sulfate as precursor of taurine
, China, , ,

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  cooled; heated; 15 - 20 mm Hg, 130 - 135 °C
Reference
Synthesis of taurine
Bondareva, O. M.; Lopatik, D. V.; Kuvaeva, Z. I.; Vinokurova, L. G.; Markovich, M. M.; et al, Pharmaceutical Chemistry Journal, 2008, 42(3), 142-144

Synthetic Routes 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water ;  0 °C; 0.5 h, 0 °C
Reference
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors
Wang, Mu-Xuan; Qin, Hong-Wei; Liu, Chao ; Lv, Shen-Ming; Chen, Jia-Shu; et al, PLoS One, 2022, 17(5),

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  1.5 h, 50 °C; 30 min, 50 °C; 2 h, 110 °C
Reference
Improved technology for synthesis of taurine
Yang, Jie; Liu, Yongqiong; Zhu, Hong; Bai, Zhengwu; Zou, Ying, Huagong Jinzhan, 2005, 24(11), 1269-1272

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  270 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10.7
Reference
Process for preparing sulfuric acid monoesters of aminoalkanols
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
(2-Aminoethyl)sulfuric acid betaine from hydroxyethylcarbamic acid betaine
Pascoe, Peter F., Justus Liebigs Annalen der Chemie, 1967, 708, 69-71

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Modification of Wenker's method of preparing ethylenimine
Leighton, Philip A.; Perkins, Wm. A.; Renquist, Melvin L., Journal of the American Chemical Society, 1947, 69,

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  -5 - 5 °C; 0.5 h, -5 - 5 °C
Reference
Synthetic method and application of 3-benzyl-1,3-thiazole-2-thioketone
, China, , ,

Synthetic Routes 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 50 °C
Reference
Circulating method for producing taurine from ethanolamine
, China, , ,

Synthetic Routes 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ;  15 °C; 30 min, 15 °C; 15 °C → 180 °C; 1 h, 180 °C
Reference
Preparation method of branched polyethyleneimine and shale intercalation inhibitor
, China, , ,

Synthetic Routes 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  10 °C; 30 min, rt
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Solvents: Water ;  rt; rt → 45 °C; 2 h, 45 °C; 45 °C → 55 °C
Reference
Process for preparation of cysteamine hydrochloride via basic hydrolysis
, China, , ,

Synthetic Routes 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  10 - 15 °C; 15 min, 25 - 30 °C; overnight, reflux
Reference
Process for the preparation of cysteamine bitartrate and product so obtained
, United States, , ,

Synthetic Routes 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  neutralized
Reference
Synthesis and biological activity of novel 2-thiazolidinone sulfonylurea derivatives
Chen, Qing-wu; Shen, De-long, Zhejiang Gongye Daxue Xuebao, 2008, 36(5), 562-564

Synthetic Routes 20

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Formation and transformation of esters. LVI. Effect of sulfuric acid on amino alcohols
Cherbuliez, Emile; Chapalay, C.; Colak-Antic, Sl.; Marszalek, J.; Vallet, L.; et al, Helvetica Chimica Acta, 1964, 47(7), 2106-12

2-Aminoethyl hydrogen sulfate Raw materials

2-Aminoethyl hydrogen sulfate Preparation Products

2-Aminoethyl hydrogen sulfate Related Literature

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